6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Overview
Description
6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound belonging to the pyrano[2,3-c]pyrazole family. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves a four-component reaction. The reactants include benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. The reaction is catalyzed by sulfonated amorphous carbon and eosin Y . The reaction conditions are mild, often carried out at room temperature, and the products are characterized by melting point, NMR, and HRMS .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly p38 MAP kinase.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p38 MAP kinase by binding to its ATP-binding pocket and lipid-binding pocket . This inhibition can lead to the suppression of inflammatory responses and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit p38 MAP kinase with high affinity makes it a promising candidate for drug development .
Properties
IUPAC Name |
6-amino-4-(4-hydroxy-3-methoxyphenyl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3/c1-32-21-14-17(12-13-20(21)31)22-19(15-27)25(28)33-26-23(22)24(16-8-4-2-5-9-16)29-30(26)18-10-6-3-7-11-18/h2-14,22,31H,28H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPGZQXPMKFVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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